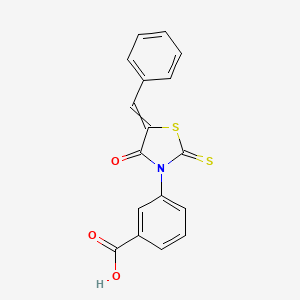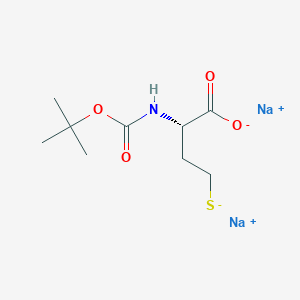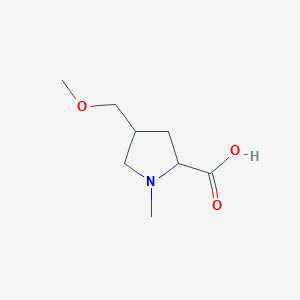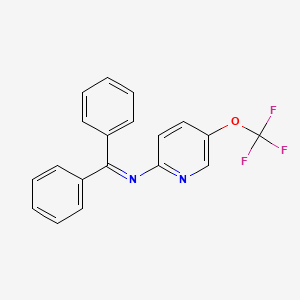![molecular formula C10H15N3O5 B14796677 2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide](/img/structure/B14796677.png)
2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-2,3,3-trideuterio-3-hydroxy-N’-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including amino, hydroxy, and hydrazide groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2,3,3-trideuterio-3-hydroxy-N’-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide typically involves the reaction of 2,3,4-trihydroxybenzaldehyde with 2-amino-3-hydroxypropanehydrazide under specific conditions. The reaction is often carried out in a solvent such as dimethyl formamide (DMF) or dimethylacetamide (DMA) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process.
化学反应分析
Types of Reactions
2-amino-2,3,3-trideuterio-3-hydroxy-N’-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), and electrophiles such as alkyl halides or acyl chlorides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the compound.
科学研究应用
2-amino-2,3,3-trideuterio-3-hydroxy-N’-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe for studying enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-amino-2,3,3-trideuterio-3-hydroxy-N’-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.
相似化合物的比较
Similar Compounds
Similar compounds include other hydrazides and derivatives of 2,3,4-trihydroxybenzaldehyde, such as:
- 2-amino-3-hydroxy-N’-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide
- 2-amino-2,3,3-trideuterio-3-hydroxy-N’-[(2,4-dihydroxyphenyl)methyl]propanehydrazide
Uniqueness
The uniqueness of 2-amino-2,3,3-trideuterio-3-hydroxy-N’-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide lies in its trideuterio substitution, which can influence its chemical reactivity and stability. This isotopic labeling can also be useful in tracing studies and in understanding the compound’s behavior in various chemical and biological systems.
属性
分子式 |
C10H15N3O5 |
|---|---|
分子量 |
260.26 g/mol |
IUPAC 名称 |
2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide |
InChI |
InChI=1S/C10H15N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-2,6,12,14-17H,3-4,11H2,(H,13,18)/i4D2,6D |
InChI 键 |
BNQDCRGUHNALGH-HRMNUFNHSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])(C(=O)NNCC1=C(C(=C(C=C1)O)O)O)N)O |
规范 SMILES |
C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-Propyl-1,2-oxazol-5-yl)methyl]piperazine](/img/structure/B14796598.png)
![[(E,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B14796601.png)

![2-amino-3-methyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14796605.png)






![Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester](/img/structure/B14796629.png)



